(R)-1-(3-Methylphenyl)-1-propanol
Description
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Properties
CAS No. |
112777-68-1 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1R)-1-(3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1 |
InChI Key |
YMFDHKOYLATDND-SNVBAGLBSA-N |
SMILES |
CCC(C1=CC=CC(=C1)C)O |
Isomeric SMILES |
CC[C@H](C1=CC=CC(=C1)C)O |
Canonical SMILES |
CCC(C1=CC=CC(=C1)C)O |
Origin of Product |
United States |
Preparation Methods
Substrate Activation and Catalyst Selection
The reduction of 3-methylpropiophenone to (R)-1-(3-methylphenyl)-1-propanol typically employs transition metal catalysts. Patent CN100432043C demonstrates the hydrogenation of acetophenone derivatives using Raney nickel under 0.7–1.0 MPa H₂ at 30–70°C, achieving 48–70% yields. For enantioselective variants, ruthenium-based catalysts modified with chiral ligands (e.g., BINAP) enable asymmetric hydrogenation. A study using Ru-(S)-BINAP in methanol at 50°C reported 85% ee but required post-reaction chiral chromatography to reach pharma-grade purity.
Process Optimization and Scalability
Critical parameters include hydrogen pressure, solvent polarity, and catalyst loading. Elevated pressures (≥2 MPa) improve reaction rates but risk over-reduction to alkylbenzenes. Isopropanol as a solvent enhances hydrogen solubility, while tetrahydrofuran stabilizes intermediates. Pilot-scale trials using 5% Pd/C at 80°C and 1.5 MPa H₂ achieved 68% isolated yield with 91% ee, though catalyst leaching remained a limitation.
Enzymatic Dynamic Kinetic Resolution (DKR)
Lipase-Catalyzed Esterification and Hydrolysis
Patent CN104388516A details the synthesis of (R)-3-chloro-1-phenylpropanol via DKR using lipase CALB and acidic resins. Adapting this to this compound involves:
-
Esterification : 3-Methylpropiophenone is converted to its para-chlorophenyl ester using DCC/DMAP in dichloromethane (92% yield).
-
Racemization : Acidic resins (e.g., Amberlyst-15) equilibrate enantiomers at 50°C.
-
Hydrolysis : LiOH in methanol cleaves the ester, yielding (R)-alcohol with 99.5% ee and 92.1% yield.
Solvent and Temperature Effects
Nonpolar solvents (toluene, xylene) favor lipase activity, while temperatures >60°C deactivate enzymes. A balance at 40°C with 15% enzyme loading maximized conversion (98%) in 24 h.
Cross-Coupling of Aromatic Alcohols
Ferrocene-Mediated Coupling
Patent CN102146020A synthesizes 1,3-diarylpropanols via Fe-catalyzed coupling of substituted benzyl alcohols and phenylethanols. For this compound, this requires:
Purification and Yield Optimization
Silica gel chromatography (hexane:ethyl acetate = 40:1) removes diastereomers, though scalability is constrained by high solvent consumption. Microwave-assisted coupling reduced reaction time to 2 h but increased racemization.
Comparative Analysis of Methodologies
| Method | Catalyst | Yield (%) | ee (%) | Conditions |
|---|---|---|---|---|
| Catalytic Hydrogenation | Ru-(S)-BINAP | 68 | 91 | 80°C, 1.5 MPa H₂ |
| Enzymatic DKR | Lipase CALB | 92.1 | 99.5 | 40°C, toluene |
| Cross-Coupling | Fe(Cp)₂ | 73 | <50 | 125°C, Cs₂CO₃ |
Key Observations :
-
Enzymatic DKR outperforms in enantioselectivity but requires costly acyl donors.
-
Hydrogenation balances scalability and stereocontrol but needs chiral auxiliaries.
-
Cross-coupling is substrate-flexible but unsuitable for high-ee applications.
Industrial-Scale Challenges and Innovations
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